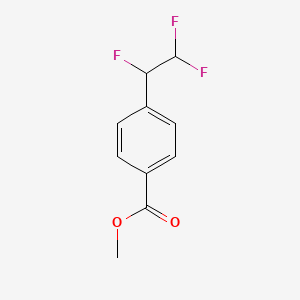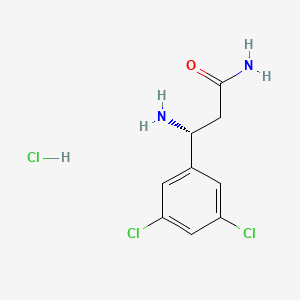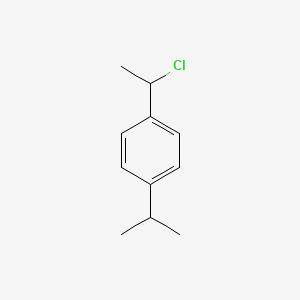
1-(1-Chloroethyl)-4-isopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Chloroethyl)-4-isopropylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a 1-chloroethyl group and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-4-isopropylbenzene can be synthesized through the alkylation of 4-isopropylbenzene with 1-chloroethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve the continuous flow of reactants through a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions: 1-(1-Chloroethyl)-4-isopropylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into hydrocarbons by removing the chlorine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: 1-(1-Hydroxyethyl)-4-isopropylbenzene.
Oxidation: 1-(1-Oxoethyl)-4-isopropylbenzene or 4-isopropylbenzoic acid.
Reduction: 4-isopropylbenzene.
科学的研究の応用
1-(1-Chloroethyl)-4-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Chloroethyl)-4-isopropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles, leading to the formation of new chemical bonds. This process can affect the activity of enzymes and receptors, thereby influencing biological pathways.
類似化合物との比較
1-(1-Chloroethyl)-4-isopropylbenzene can be compared with other similar compounds such as:
1-(1-Chloroethyl)benzene: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
4-Isopropylbenzyl chloride: Contains a benzyl chloride group instead of a 1-chloroethyl group, leading to variations in reactivity and applications.
Uniqueness: The presence of both the 1-chloroethyl and isopropyl groups in this compound imparts unique chemical properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
13372-43-5 |
|---|---|
分子式 |
C11H15Cl |
分子量 |
182.69 g/mol |
IUPAC名 |
1-(1-chloroethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,1-3H3 |
InChIキー |
NFTKGGIZJUQSOT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B13468089.png)
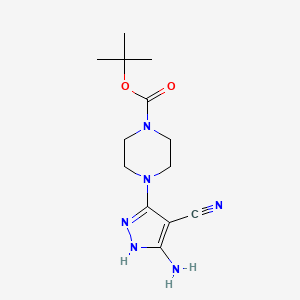
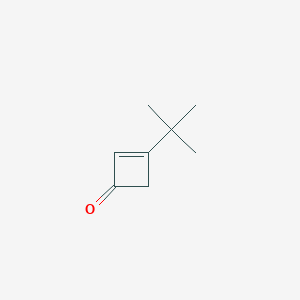
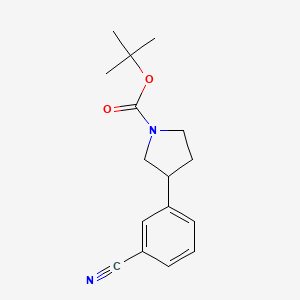
![Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]-](/img/structure/B13468127.png)
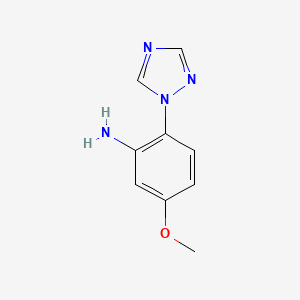
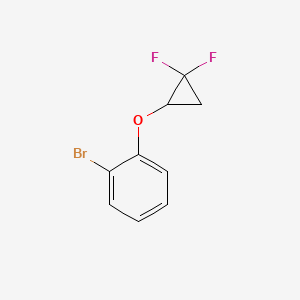
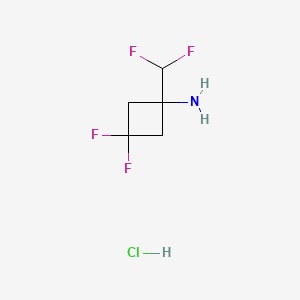
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol](/img/structure/B13468151.png)
![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid](/img/structure/B13468152.png)
![methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13468157.png)
![7-(but-2-yn-1-yl)-8-[(3E)-3-(hydroxyimino)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B13468164.png)
